molecular formula C10H8F3N3O2 B13008935 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13008935
M. Wt: 259.18 g/mol
InChI Key: FCNQAURQKGHYRD-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an imidazo[1,2-a]pyrazine core. Its unique structure makes it a valuable candidate for research and development in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)15-8(16)3-14-6/h3-5H,2H2,1H3

InChI Key

FCNQAURQKGHYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=N1)C(F)(F)F

Origin of Product

United States

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